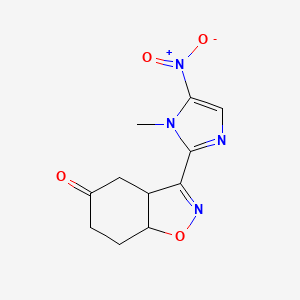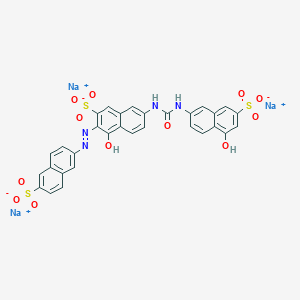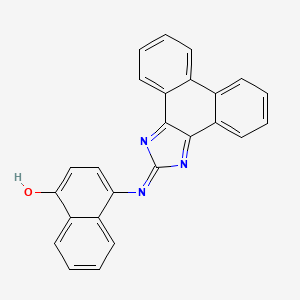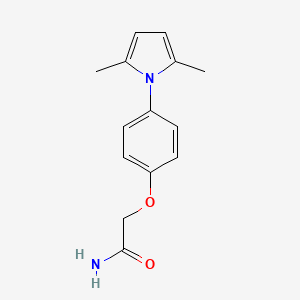
Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- is a chemical compound that features a pyrrole ring, which is known for its biological activity and diverse range of applications. This compound is part of a larger class of phenoxy acetamides, which have been studied for their potential therapeutic properties .
Métodos De Preparación
The synthesis of Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- typically involves the Paal–Knorr reaction. This reaction is used to synthesize pyrrole derivatives by condensing 3-aminobenzonitrile with 2,5-hexanedione
Análisis De Reacciones Químicas
Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as aldehydes or carboxylic acids.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The pyrrole ring in the compound is known to interact with various biological targets, leading to its diverse range of activities. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- can be compared with other phenoxy acetamides and pyrrole derivatives. Similar compounds include:
Acetamide, 2-(o-(2,5-dimethyl-1-pyrrolyl)phenoxy)-: Contains a similar structure but with different positional isomerism.
Phenoxy acetamide derivatives: Such as chalcone, indole, and quinoline derivatives, which have been studied for their pharmacological activities.
The uniqueness of Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development.
Propiedades
Número CAS |
92215-75-3 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
2-[4-(2,5-dimethylpyrrol-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C14H16N2O2/c1-10-3-4-11(2)16(10)12-5-7-13(8-6-12)18-9-14(15)17/h3-8H,9H2,1-2H3,(H2,15,17) |
Clave InChI |
ANWHGWUKRRFXBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CC=C(C=C2)OCC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12809130.png)
![1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B12809135.png)

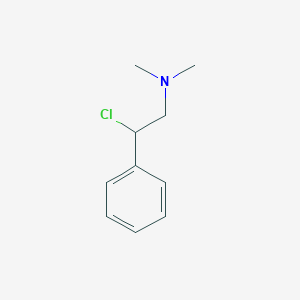
![Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B12809155.png)
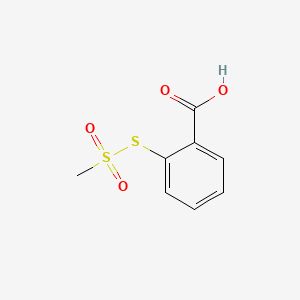
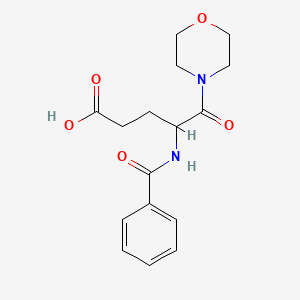
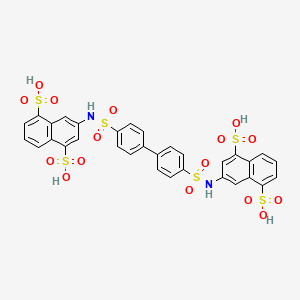
![2-[2-(2-Sulfosulfanylethylamino)ethyl]pyridine](/img/structure/B12809184.png)

